Erbium(III) sulfate hydrate
Description
Significance of Lanthanide Sulfates in Contemporary Chemistry
Lanthanide sulfates, a class of inorganic compounds, are gaining considerable attention in modern chemistry and materials science. researchgate.net These compounds, formed from a lanthanide metal and sulfate (B86663) ions, serve as crucial precursors and components in the synthesis of a wide array of functional materials. Their utility is rooted in the distinctive properties of the lanthanide elements themselves, which include unique magnetic, catalytic, and luminescent behaviors. researchgate.netfarmaciajournal.com
In recent years, researchers have actively investigated lanthanide sulfates for their potential in creating novel optical materials. researchgate.net The sulfate anions can coordinate with lanthanide ions in various ways, leading to diverse crystal structures with interesting properties. researchgate.net The study of lanthanide sulfate complexes is also important for understanding the speciation of radionuclides in the environment. acs.org Furthermore, these compounds are instrumental in the development of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. scirp.orgnih.gov The synthesis of lanthanide sulfate complexes through methods like hydrothermal synthesis allows for the creation of materials with specific structural and functional properties. researchgate.netscirp.org
Overview of Erbium(III) in f-Block Chemistry and Material Science
Erbium (Er) is a member of the lanthanide series, which constitutes a significant portion of the f-block elements in the periodic table. numberanalytics.comscienceinfo.comwikipedia.orgncert.nic.in The defining characteristic of these elements is the progressive filling of the 4f electron orbitals. numberanalytics.comncert.nic.in For erbium, with an atomic number of 68, the electron configuration is [Xe] 4f¹² 6s². americanelements.com The chemistry of erbium is dominated by the +3 oxidation state (Er³⁺), as the loss of the two 6s and one 4f electrons leads to a stable, half-filled or nearly half-filled f-orbital configuration. scienceinfo.com
The partially filled f-orbitals of the Er³⁺ ion are responsible for its unique optical and magnetic properties. wikipedia.org These f-f electronic transitions, which are largely shielded from the chemical environment, result in sharp and characteristic absorption and emission spectra in the visible and near-infrared regions. wikipedia.org This property is the cornerstone of erbium's applications in materials science.
Key applications of erbium in material science include:
Optical Fibers and Amplifiers: Erbium-doped fiber amplifiers (EDFAs) are a critical technology in long-distance optical communications. The Er³⁺ ions, when excited by a pump laser, can amplify light signals at the 1550 nm wavelength, which is a standard for telecommunications. lookchem.comattelements.comchemicalbook.comvulcanchem.comamericanelements.com
Lasers: Er³⁺-doped crystals are used to generate laser beams, particularly in the infrared spectrum. These lasers have applications in medical procedures, such as dermatology and dentistry. vulcanchem.comamericanelements.com
Glass and Ceramic Coloring: Erbium compounds impart a distinct pink color to glasses, crystals, and porcelain enamels. lookchem.comattelements.comchemicalbook.comottokemi.com
Academic Research Focus and Objectives for Erbium(III) Sulfate Hydrate (B1144303)
Academic research on Erbium(III) sulfate hydrate, often in its octahydrate form (Er₂(SO₄)₃·8H₂O), is driven by the need to understand its fundamental properties and to explore its potential in various applications. americanelements.comlookchem.comattelements.comchemicalbook.com
Key research objectives include:
Synthesis and Characterization: Developing and optimizing synthesis methods, such as hydrothermal techniques, to produce high-purity, crystalline this compound. researchgate.netscirp.org Characterization involves techniques like X-ray diffraction to determine its crystal structure, which is typically a pink, monoclinic crystal. lookchem.com
Optical and Spectroscopic Properties: Investigating the luminescent and absorption properties of the compound. This includes studying the f-f electronic transitions of the Er³⁺ ion within the sulfate crystal lattice and how these are influenced by the coordination environment.
Thermal Stability: Analyzing the thermal decomposition of this compound. Heating the hydrate leads to the loss of water molecules and eventually decomposition into erbium oxide (Er₂O₃), a process important for producing high-purity erbium compounds. vulcanchem.com
Precursor for Advanced Materials: Utilizing this compound as a starting material for the synthesis of other erbium-containing materials, such as erbium-doped nanoparticles, glasses, and coordination polymers. vulcanchem.comamericanelements.com Its solubility in water makes it a convenient precursor for solution-based synthesis routes. lookchem.comvulcanchem.comprochemonline.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | Er₂(SO₄)₃·xH₂O |
| Common Hydrate Form | Octahydrate (Er₂(SO₄)₃·8H₂O) americanelements.comlookchem.comattelements.comottokemi.com |
| Appearance | Pink crystalline solid lookchem.comvulcanchem.comprochemonline.comereztech.com |
| Crystal Structure | Monoclinic lookchem.comchemicalbook.com |
| Molecular Weight (Anhydrous) | 622.70 g/mol vulcanchem.comottokemi.com |
| Molecular Weight (Octahydrate) | 766.83 g/mol americanelements.comlookchem.comattelements.comchemicalbook.com |
| Density (Octahydrate) | 3.205 - 3.22 g/cm³ americanelements.comattelements.com |
| Solubility in Water | Soluble lookchem.comprochemonline.com |
| Decomposition Temperature | Decomposes at elevated temperatures (e.g., ~400°C for the octahydrate) vulcanchem.comprochemonline.com |
Structure
2D Structure
Properties
IUPAC Name |
erbium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMWBQQHHXYLMK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583545 | |
| Record name | Erbium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20814-10-2 | |
| Record name | Erbium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Erbium Iii Sulfate Hydrate Crystalline Forms
Controlled Crystallization Techniques
Controlled crystallization is crucial for obtaining high-quality crystals of erbium(III) sulfate (B86663) hydrate (B1144303). Various techniques are employed to manipulate the nucleation and growth of crystals, thereby influencing their size, morphology, and purity.
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a method that utilizes high-temperature aqueous solutions at high pressures to synthesize and crystallize materials that are typically insoluble under ordinary conditions. wikipedia.org This technique is particularly advantageous for growing large, high-quality crystals while maintaining control over their composition. wikipedia.org The process is carried out in a sealed vessel called an autoclave, where a temperature gradient is maintained to control the dissolution and deposition of the material. wikipedia.org
Key parameters in hydrothermal synthesis include temperature, pressure, solvent composition, and the presence of mineralizers. These factors significantly influence the solubility of the reactants and the kinetics of crystal growth. For instance, in the synthesis of other metal oxides, the crystal structure of the product was found to be dependent on the starting metal salts and the reaction temperature. nih.gov While specific studies on the hydrothermal synthesis of erbium(III) sulfate hydrate are not extensively detailed in the provided results, the general principles of hydrothermal synthesis of other rare earth compounds and metal oxides can be applied. wikipedia.orgnih.govresearchgate.net
Solvothermal Synthesis Routes
Solvothermal synthesis is similar to the hydrothermal method but employs non-aqueous solvents. rsc.org This technique is versatile and can be used to produce materials with unique properties by varying the solvent. rsc.orgresearchgate.net The choice of solvent can influence the morphology and crystal phase of the resulting product. For example, the use of different solvents in the synthesis of other nanomaterials has been shown to control their shape and size. acs.org
The synthesis of rare earth complexes, including those of erbium, has been achieved under solvothermal conditions, sometimes leading to the formation of novel complexes that are inaccessible through other methods. nih.gov These processes can be performed in various non-aqueous solvents like alcohols or liquid ammonia. rsc.org
Antisolvent Crystallization for Selective Precipitation
Antisolvent crystallization is a technique where a solvent in which the solute is poorly soluble (the antisolvent) is added to a solution of the solute, causing it to precipitate. mdpi.com This method is effective for achieving high yields and can be used for the selective recovery of rare earth elements. researchgate.net
In the context of rare earth sulfates, ethanol (B145695) is commonly used as an antisolvent. diva-portal.org The addition of ethanol to an aqueous solution of rare earth sulfates reduces their solubility, leading to the crystallization of their hydrated forms. diva-portal.org Studies on neodymium sulfate have shown that increasing the organic-to-aqueous (O/A) ratio leads to higher yields. mdpi.com However, this can also result in high supersaturation and the formation of smaller particles. mdpi.com The use of seed crystals can help control particle size and morphology. mdpi.com
Research has demonstrated the potential of antisolvent crystallization for the selective separation of rare earth elements from impurities like iron. diva-portal.org For instance, Fe(II) has a much higher solubility in aqueous ethanol solutions compared to rare earth sulfates, allowing for their separation. diva-portal.org
| Parameter | Effect on Antisolvent Crystallization | Reference |
| Organic/Aqueous (O/A) Ratio | Higher ratio increases yield but can decrease particle size. | mdpi.com |
| Seed Loading | Influences particle size and morphology. | mdpi.com |
| Antisolvent Type | Affects solute solubility and precipitation. | nsf.gov |
| Temperature | Influences solubility and nucleation kinetics. | researchgate.net |
Solution-Phase Synthesis and Crystal Growth Mechanisms
The formation of crystals from a solution is a two-step process: nucleation and crystal growth. researchgate.netwiley-vch.de Nucleation is the initial formation of a stable crystalline entity from the solution. wiley-vch.de This can occur homogeneously or heterogeneously on foreign particles. wiley-vch.de Following nucleation, the crystals grow by the incorporation of solute molecules onto their surface. wiley-vch.de
The growth of crystals is influenced by the level of supersaturation in the solution. wiley-vch.de Different growth mechanisms, such as spiral growth or birth and spread, dominate at different levels of supersaturation. wiley-vch.de The morphology of the final crystals is a result of the interplay between these growth mechanisms and the intrinsic crystal structure.
Sustainable Approaches in this compound Synthesis
The increasing demand for rare earth elements necessitates the development of sustainable synthesis methods, including the recycling and recovery from waste streams.
Recycling and Recovery Strategies from Rare Earth-Containing Waste Streams
Significant amounts of rare earth elements are present in various industrial and electronic wastes. mdpi.com Developing economically viable and environmentally friendly processes to recover these elements is a key area of research. mdpi.com Hydrometallurgical methods, which involve leaching, solvent extraction, and precipitation, are commonly employed for this purpose. mdpi.com
Antisolvent crystallization has been investigated as a cost-effective method to recover rare earth elements from leach solutions. researchgate.net For instance, rare earth sulfates can be selectively precipitated from acidic leachates derived from magnet waste. diva-portal.org Another approach involves the use of sulfate-reducing bacteria to precipitate rare earth metals from waste sulfates, followed by magnetic separation. google.com
Membrane-based processes, such as nanofiltration and dialysis, are also emerging as effective techniques for the recovery and separation of rare earth elements from waste streams. researchgate.net These methods can offer high purity and yield of the recovered elements. researchgate.net
| Recovery Method | Waste Stream | Key Features | Reference |
| Antisolvent Crystallization | Magnet waste leachates | Selective precipitation of rare earth sulfates. | diva-portal.org |
| Biological & Magnetic Separation | Waste phosphogypsum | Use of sulfate-reducing bacteria and magnetic separation. | google.com |
| Hydrometallurgy | Electronic waste | Leaching followed by pH-based precipitation. | mdpi.com |
| Membrane Processes | Various leachates | High purity and yield of recovered rare earths. | researchgate.net |
Crystallographic and Structural Elucidation of Erbium Iii Sulfate Hydrate
Single Crystal X-Ray Diffraction Analysis
Erbium(III) sulfate (B86663) octahydrate, Er₂(SO₄)₃·8H₂O, crystallizes in the monoclinic system. icdst.orgresearchgate.netlookchem.com Through single-crystal X-ray diffraction analysis, its space group has been identified as C2/c, which is common for many rare-earth sulfate octahydrates. researchgate.netgrafiati.com This indicates a specific set of symmetry operations that define the crystal structure.
The compound is isostructural with other lanthanide sulfate and selenate (B1209512) octahydrates, such as those of dysprosium and praseodymium, and the erbium selenate analogue. grafiati.comnsc.rucrystallography.net The crystallographic data for the isostructural erbium(III) selenate octahydrate, Er₂(SeO₄)₃·8H₂O, which is expected to have very similar cell parameters, has been determined with high precision. grafiati.comresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 1372.8 (2) pm |
| b | 687.51 (7) pm |
| c | 1860.2 (3) pm |
| β | 101.85 (2)° |
| Volume (V) | 1717.1 (4) x 10⁶ pm³ |
| Z (Formula units per unit cell) | 4 |
The C2/c space group implies specific atomic positions within the unit cell. In the Er₂(SO₄)₃·8H₂O structure, the erbium(III) ion (Er³⁺) is the central coordinating metal. Structural analysis of isostructural lanthanide sulfates reveals that the Er³⁺ ion is eight-coordinate. grafiati.comnsc.ru The coordination sphere is composed of oxygen atoms from both the sulfate anions and the water molecules of hydration. grafiati.comresearchgate.net
Specifically, each Er³⁺ ion is surrounded by four oxygen atoms from sulfate groups and four oxygen atoms from water molecules. grafiati.comresearchgate.net This arrangement forms a coordination polyhedron best described as a distorted square antiprism. nsc.rud-nb.info The sulfate ions act as bridging ligands, linking the erbium centers to form a complex three-dimensional framework. There are two crystallographically distinct sulfate (SO₄²⁻) tetrahedra within the structure. grafiati.com
Extended X-ray Absorption Fine Structure (EXAFS) studies on erbium coordination in various environments corroborate these findings, showing typical Er-O bond distances of approximately 2.33 to 2.36 Å. researchgate.net
| Central Ion | Coordination Number | Coordinating Atoms | Coordination Geometry |
|---|---|---|---|
| Er³⁺ | 8 | 4 Oxygen (from H₂O) 4 Oxygen (from SO₄²⁻) | Square Antiprism |
Hydrogen bonding plays a critical role in stabilizing the crystal structure of erbium(III) sulfate octahydrate. vulcanchem.comnumberanalytics.com The eight water molecules per formula unit are not merely occupying space within the lattice; they are integral to the structural integrity, forming an extensive network of hydrogen bonds.
This network involves interactions between the coordinated water molecules and the oxygen atoms of the sulfate anions (O–H···O). These hydrogen bonds create a robust three-dimensional framework that links the individual coordination polyhedra. nih.gov Detailed analysis has identified both intra- and interlayer hydrogen bonds, with oxygen-oxygen (O···O) contact distances in the range of 2.715 to 3.036 Å, which are characteristic lengths for such interactions. This network is crucial for the stability of the hydrated crystal form. vulcanchem.com
Elucidation of Atomic Positions and Coordination Environments
Powder X-Ray Diffraction for Phase Identification and Structure Refinement
While single-crystal XRD provides the most detailed structural data, powder X-ray diffraction (PXRD) is an essential and more broadly applicable technique for material characterization. It is used for phase identification of polycrystalline materials, confirmation of sample purity, and refinement of known crystal structures. nsc.ru For erbium(III) sulfate hydrate, PXRD confirms that bulk samples possess the same crystal structure as determined by SC-XRD.
Rietveld refinement is a powerful analytical method used to refine crystal structure parameters by fitting a calculated theoretical diffraction pattern to an entire experimental powder diffraction pattern. google.com This technique is invaluable for obtaining high-quality structural information from polycrystalline samples where growing large single crystals is not feasible. uni-muenchen.de
For compounds isostructural to erbium(III) sulfate octahydrate, such as Pr₂(SO₄)₃·8H₂O, Rietveld refinement has been successfully applied. nsc.rumdpi.comresearchgate.net The process involves using the known crystal structure (from single-crystal data) as an initial model. The refinement algorithm then adjusts lattice parameters, atomic positions, and other profile parameters to minimize the difference between the observed and calculated diffraction patterns. google.com This confirms the phase purity and provides accurate lattice parameters for the bulk material. frontiersin.org
Advanced Structural Characterization Techniques
Beyond standard diffraction methods, advanced spectroscopic techniques can provide further insight into the local coordination and electronic structure of this compound. These methods are complementary to XRD and offer a more nuanced understanding of the material.
One such technique is Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. EXAFS probes the local atomic environment around a specific element by analyzing the fine structure in the X-ray absorption spectrum. vibgyorpublishers.org Studies using EXAFS at the Er L₃-edge can determine the coordination number, bond distances, and the type of neighboring atoms for the erbium ions in the crystal lattice with high precision. researchgate.netresearchgate.net This is particularly useful for confirming the coordination sphere details derived from diffraction and for studying materials where long-range crystalline order might be imperfect. vibgyorpublishers.org
Neutron Diffraction Studies
Neutron diffraction is a powerful technique for crystal structure determination, offering a significant advantage over X-ray diffraction in the study of hydrated compounds. Because neutrons scatter from atomic nuclei rather than electron clouds, they are particularly sensitive to the positions of light elements, especially hydrogen. This makes neutron diffraction an ideal method for precisely locating the hydrogen atoms within the water molecules (H₂O) and any potential hydroxyl groups in the crystal lattice of this compound. Such analysis provides unambiguous information on hydrogen bonding networks, which are crucial for the stability of the hydrate's structure.
While specific neutron diffraction studies dedicated exclusively to this compound are not widely available in published literature, the application of this technique to other hydrated sulfates, such as Tutton's salts and melanterite, has been highly informative. mdpi.comvulcanchem.com For instance, a neutron diffraction study on deuterated ferrous iron sulfate heptahydrate provided a detailed description of the hydrogen-bonding system, which plays a fundamental role in its crystal structure. vulcanchem.com
A similar study on this compound would be expected to:
Precisely determine the geometry of the water molecules coordinated to the Erbium(III) ions.
Map the complex network of hydrogen bonds between the coordinated water molecules, interstitial water molecules, and the oxygen atoms of the sulfate anions.
Provide definitive data on bond lengths and angles involving hydrogen, clarifying the nature and strength of these interactions that hold the crystal lattice together.
Such data is critical for understanding the forces governing the hydration state and the pathways of dehydration.
High-Pressure Crystallography of this compound
Direct high-pressure crystallographic studies on this compound are not prominent in the literature. However, research on other erbium-containing compounds and various sulfates provides a clear indication of the likely effects. For example, high-pressure X-ray diffraction studies on elemental erbium have revealed a sequence of phase transitions from hexagonal close-packed (hcp) to Samarium-type (Sm-type), to double hexagonal close-packed (dhcp), and finally to a distorted face-centered cubic (fcc) structure as pressure increases up to 65 GPa. nih.gov Similarly, Erbium(III) vanadate (B1173111) (ErVO₄) undergoes a phase transition from a zircon-type to a scheelite-type structure at approximately 7.9 GPa. nsc.ru
Based on these analogous studies, a high-pressure investigation of this compound would likely reveal:
Anisotropic Compression: The crystal lattice would be expected to compress anisotropically, with the degree of compression varying along different crystallographic axes.
Phase Transitions: The compound could undergo one or more phase transitions to denser, more stable polymorphs at specific pressures. This could involve changes in the coordination number of the erbium ion or a rearrangement of the sulfate and water ligands.
Changes in Hydrogen Bonding: Pressure would alter the hydrogen-bond network, potentially leading to the formation of new, stronger bonds or changes in the orientation of water molecules before a full phase transition occurs.
These studies are crucial for understanding the material's equation of state and its stability under geological or industrial processing conditions.
Temperature-Dependent Structural Investigations and Phase Transitions
Temperature-dependent X-ray diffraction is a vital tool for studying the thermal stability of crystalline materials, tracking changes in lattice parameters, and identifying phase transitions as a function of temperature. d-nb.info For hydrated salts, heating typically leads to the sequential loss of water molecules, often accompanied by significant structural transformations.
Studies on rare earth sulfates show that they undergo dehydration upon heating, which can lead to the formation of different hydrated or anhydrous phases, and potentially polymorphic transformations of the anhydrous salt at higher temperatures. researchgate.net For example, thermogravimetric, spectroscopic, and X-ray diffraction studies on Erbium(III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O) indicated a polymorphic transformation in the temperature range of 678-738 K, after the initial loss of water of hydration. researchgate.net The dehydration process itself often occurs in distinct steps, with different water molecules being lost at different temperatures, as seen in compounds like K₂Cu(SO₄)₂(H₂O)₆. researchgate.net
A detailed temperature-dependent diffraction study on this compound would systematically map these transformations. Key findings would include:
Thermal Expansion: Quantification of the thermal expansion coefficients for each crystallographic axis, revealing the anisotropic response of the lattice to heating.
Dehydration Pathways: Identification of the precise temperatures at which water is lost and the resulting intermediate hydrate phases (e.g., dihydrate, monohydrate).
Structural Characterization of Phases: Determination of the crystal structures of these intermediate hydrates and the final anhydrous form, including their space groups and lattice parameters. For instance, studies on other M₂(SO₄)₃ systems show that reversible dehydration/hydration can occur between 30 and 200 °C. materialsproject.org
The mapping of diffraction intensities against temperature provides a clear visual representation of these phase transitions, as shown for other sulfate systems. researchgate.net
Role of Hydration State in this compound Crystal Structure
This influence is clearly demonstrated by comparing the known structures of anhydrous Erbium(III) sulfate (Er₂(SO₄)₃) and its most common hydrated form, Erbium(III) sulfate octahydrate (Er₂(SO₄)₃·8H₂O).
Anhydrous Erbium(III) Sulfate (Er₂(SO₄)₃): The anhydrous form is known to crystallize in the orthorhombic system with the space group Pbcn. In this structure, the Erbium(III) ion has a coordination number of six, forming [ErO₆] octahedra. These octahedra are connected in a three-dimensional network through the sulfate tetrahedra.
Erbium(III) Sulfate Octahydrate (Er₂(SO₄)₃·8H₂O): In contrast, the octahydrate crystallizes in the monoclinic system with the space group C2/c. The rare-earth sulfate octahydrates are isostructural across the series. In this structure, the coordination environment of the erbium ion is expanded. The Er³⁺ ion is coordinated by a total of eight oxygen atoms, some from water molecules and others from the sulfate groups, forming a [ErO₈] polyhedron. The crystal structure is stabilized by a complex network of intra- and interlayer hydrogen bonds between the coordinated water molecules and the oxygen atoms of the sulfate groups.
The change from an orthorhombic to a monoclinic crystal system is a direct consequence of incorporating eight water molecules into the lattice. This incorporation increases the coordination number of the Er³⁺ ion and introduces the dominant structural influence of hydrogen bonding, which dictates a different, less symmetric packing arrangement. The removal of these water molecules upon heating causes a complete structural collapse and rearrangement into the more compact, higher-symmetry orthorhombic anhydrous phase.
Interactive Data Tables
Table 1: Crystallographic Data for Erbium(III) Sulfate and Isostructural Analogues
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Erbium(III) Sulfate (Anhydrous) | Er₂(SO₄)₃ | Orthorhombic | Pbcn | 12.709 | 9.1301 | 9.2167 | 90 | 4 | |
| Erbium(III) Sulfate Octahydrate | Er₂(SO₄)₃·8H₂O | Monoclinic | C2/c | - | - | - | - | 4 | |
| Holmium(III) Sulfate Octahydrate | Ho₂(SO₄)₃·8H₂O | Monoclinic | C2/c | 13.4421 | 6.6745 | 18.1642 | 102.006 | 4 | |
| Thulium(III) Sulfate Octahydrate | Tm₂(SO₄)₃·8H₂O | Monoclinic | C2/c | 13.4118 | 6.6402 | 18.1040 | 101.980 | 4 |
*Note: Holmium and Thulium sulfates are isostructural with Erbium(III) sulfate octahydrate and serve as close proxies for its lattice parameters.
Advanced Spectroscopic Investigations of Erbium Iii Sulfate Hydrate
Luminescence Spectroscopy and Photonic Properties
The unique 4f electron configuration of the erbium(III) (Er³⁺) ion, shielded by the outer 5s and 5p electrons, gives rise to a rich energy level structure and characteristic luminescence properties. taylorandfrancis.com These properties are harnessed in various photonic applications. In the context of erbium(III) sulfate (B86663) hydrate (B1144303), the surrounding ligands and water molecules in the crystal lattice play a crucial role in modulating these photophysical processes.
Upconversion Luminescence Mechanisms: Excited State Absorption (ESA), Energy Transfer Upconversion (ETU), and Cross-Relaxation
Upconversion (UC) is a phenomenon where lower-energy photons are converted into higher-energy light, a process of significant interest for various technologies. rsc.orgmdpi.com In erbium-doped materials, including the theoretical framework for erbium(III) sulfate hydrate, several mechanisms can lead to upconversion luminescence. The most common are Excited State Absorption (ESA) and Energy Transfer Upconversion (ETU). mdpi.com
Excited State Absorption (ESA): This is a single-ion process where an ion in a metastable excited state absorbs a second photon, promoting it to an even higher energy level. researchgate.net For Er³⁺, a common pathway involves the absorption of a 980 nm photon, which excites the ion from the ground state (⁴I₁₅/₂) to the ⁴I₁₁/₂ level. humaneticsgroup.com Before the ion can relax back to the ground state, it can absorb a second 980 nm photon, further exciting it to the ⁴F₇/₂ level. rsc.orgresearchgate.net From this higher state, non-radiative relaxation can populate the ²H₁₁/₂, ⁴S₃/₂, and ⁴F₉/₂ levels, leading to characteristic green and red emissions upon radiative decay back to the ground state. optica.orgbohrium.com
Energy Transfer Upconversion (ETU): This mechanism involves the interaction between two or more neighboring excited ions. taylorandfrancis.commdpi.com In a typical ETU process for Er³⁺, two ions excited to the ⁴I₁₁/₂ level interact. One ion transfers its energy to the other, promoting the acceptor ion to a higher energy level (e.g., ⁴F₇/₂) while the donor ion returns to the ground state. researchgate.net This process is highly dependent on the concentration of Er³⁺ ions; higher concentrations increase the probability of such interactions. bohrium.com
A simplified diagram illustrating these upconversion pathways is presented below:
| Mechanism | Description | Key Energy Levels Involved (Example with 980 nm excitation) |
| Excited State Absorption (ESA) | A single ion absorbs multiple photons sequentially. | 1. Ground State (⁴I₁₅/₂) → ⁴I₁₁/₂ (first photon) 2. ⁴I₁₁/₂ → ⁴F₇/₂ (second photon) |
| Energy Transfer Upconversion (ETU) | Energy is transferred from a donor ion to an acceptor ion. | Two ions in the ⁴I₁₁/₂ state interact: Ion 1 (⁴I₁₁/₂) + Ion 2 (⁴I₁₁/₂) → Ion 1 (⁴I₁₅/₂) + Ion 2 (⁴F₇/₂) |
| Cross-Relaxation (CR) | Energy is redistributed between two interacting ions. | (⁴S₃/₂ + ⁴I₁₅/₂) → (⁴I₉/₂ + ⁴I₁₃/₂) |
Downconversion Luminescence Processes
Downconversion, also known as quantum cutting, is a process where one high-energy photon is converted into two or more lower-energy photons. rsc.org This phenomenon is of interest for applications such as enhancing the efficiency of solar cells. In systems containing Er³⁺, downconversion can occur, particularly when co-doped with other ions like Yb³⁺. acs.org
A typical downconversion mechanism in an Er³⁺-Yb³⁺ co-doped system upon excitation with a high-energy photon (e.g., ~490 nm) involves the excitation of the Er³⁺ ion to the ⁴F₇/₂ level. acs.org Through a cross-relaxation process, the excited Er³⁺ ion can transfer part of its energy to a neighboring Yb³⁺ ion. For example, the transition Er³⁺(⁴S₃/₂) → Er³⁺(⁴I₁₃/₂) can be coupled with the excitation of a nearby Yb³⁺ ion from its ground state (²F₇/₂) to its excited state (²F₅/₂). acs.org Subsequently, both the Er³⁺ ion (from the ⁴I₁₃/₂ level) and the Yb³⁺ ion (from the ²F₅/₂ level) can emit lower-energy photons, effectively "cutting" the initial high-energy photon. acs.org
Excitation and Emission Spectral Analysis of Erbium(III) Centers
The excitation and emission spectra of erbium(III) compounds are characterized by sharp lines corresponding to the intra-configurational 4f-4f electronic transitions. The exact positions of these peaks can be influenced by the host matrix.
Excitation Spectra: When monitoring the characteristic emission of Er³⁺ (e.g., at 1530 nm or in the visible region), the excitation spectrum reveals the energy levels that can be populated to produce this luminescence. For this compound, one would expect to observe sharp peaks corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states. Typical excitation peaks for Er³⁺ are found at wavelengths corresponding to transitions to levels such as ⁴I₁₃/₂, ⁴I₁₁/₂, ⁴I₉/₂, ⁴F₉/₂, ⁴S₃/₂, and ²H₁₁/₂. rsc.orgscielo.org.mx For instance, strong absorption bands are commonly observed around 980 nm (⁴I₁₅/₂ → ⁴I₁₁/₂) and in the 1480-1550 nm range (⁴I₁₅/₂ → ⁴I₁₃/₂). humaneticsgroup.com
Emission Spectra: Upon excitation, Er³⁺ ions relax to the ground state, emitting photons at specific wavelengths. The most prominent emission is typically in the near-infrared (NIR) region, centered around 1530-1550 nm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. humaneticsgroup.comscielo.org.mx This transition is of great importance for telecommunications. In upconversion processes, visible emission bands are observed. The green emission around 525 nm and 550 nm is attributed to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions, respectively, while the red emission around 660 nm corresponds to the ⁴F₉/₂ → ⁴I₁₅/₂ transition. bohrium.comresearchgate.net The relative intensities of these visible emissions are highly dependent on the host material and the upconversion mechanism at play. bohrium.com
A representative table of common Er³⁺ transitions is provided below:
| Transition | Wavelength Region | Type |
| ⁴I₁₅/₂ → ⁴I₁₃/₂ | ~1530 nm | Absorption/Emission |
| ⁴I₁₅/₂ → ⁴I₁₁/₂ | ~980 nm | Absorption |
| ⁴I₁₁/₂ → ⁴I₁₅/₂ | ~980 nm | Emission |
| ⁴I₁₃/₂ → ⁴I₁₅/₂ | ~1530 nm | Emission |
| ²H₁₁/₂ → ⁴I₁₅/₂ | ~525 nm | Upconversion Emission |
| ⁴S₃/₂ → ⁴I₁₅/₂ | ~550 nm | Upconversion Emission |
| ⁴F₉/₂ → ⁴I₁₅/₂ | ~660 nm | Upconversion Emission |
Energy Transfer Dynamics in Co-doped this compound Systems (e.g., Er/Yb)
To enhance the luminescence efficiency of Er³⁺, particularly for upconversion, co-doping with a sensitizer (B1316253) ion like ytterbium(III) (Yb³⁺) is a common strategy. mdpi.combohrium.com Yb³⁺ has a simple energy level structure with only one excited state (²F₅/₂) above the ground state (²F₇/₂), and it possesses a much larger absorption cross-section around 980 nm than Er³⁺. mdpi.comrsc.org
Persistent Luminescence Phenomena
Persistent luminescence, also known as afterglow, is the phenomenon where a material continues to emit light for a significant time after the cessation of excitation. This effect arises from the presence of traps (defects in the crystal lattice) that capture excited electrons or holes. The slow, thermally-assisted release of these trapped charge carriers and their subsequent recombination at the luminescent centers (Er³⁺ ions) results in the long-lasting emission. rsc.orgoptica.org
In the context of erbium-doped materials, persistent luminescence in the near-infrared, particularly from the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition, has been observed in certain host lattices. rsc.orgrsc.org Achieving persistent luminescence in this compound would require the presence of suitable electron or hole traps within its crystal structure. Co-doping with other ions can be a strategy to create such traps and enhance persistent luminescence properties. rsc.orgresearchgate.net The duration and intensity of the afterglow are key parameters in characterizing persistent phosphors. rsc.org
Quantum Efficiency and Phonon Energy Considerations in this compound Hosts
The luminescence quantum efficiency (QE) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. For Er³⁺, the QE is strongly influenced by non-radiative relaxation processes, which compete with the desired radiative decay. cambridge.org One of the most significant quenching mechanisms is multi-phonon relaxation, where the energy gap between two electronic levels is bridged by the emission of multiple phonons (lattice vibrations). optica.org
The rate of multi-phonon relaxation is highly dependent on the maximum phonon energy of the host material. Host materials with low phonon energies, such as certain fluorides and chlorides, are preferred for efficient luminescence because a larger number of phonons are required to bridge the energy gap, making non-radiative decay less probable. rsc.org Conversely, hosts with high-energy vibrations, such as those containing O-H bonds (as in water of hydration) or C-H bonds, tend to quench the luminescence of Er³⁺. optica.orgcambridge.org
This compound, with its coordinated water molecules, would be expected to have high-energy O-H vibrations (~3400 cm⁻¹). optica.org These high-energy phonons can efficiently bridge the energy gaps between the Er³⁺ energy levels, particularly the gap between the ⁴I₁₁/₂ and ⁴I₁₃/₂ levels, leading to significant non-radiative decay and potentially lower quantum efficiency for certain transitions. aip.org Therefore, while luminescence can be observed, the quantum efficiency in a hydrated sulfate host might be lower compared to low-phonon environments like anhydrous fluoride (B91410) glasses or crystals. rsc.orgscielo.org.mx Studies have shown that replacing hydrogen-containing groups with fluorinated ligands can significantly increase the quantum efficiency of Er³⁺ luminescence by reducing quenching from high-energy vibrations. cambridge.org For example, the measured QE of some erbium complexes can increase from ~0.02% to as high as 2% by minimizing OH and CH groups. cambridge.org
| Host Type | Typical Maximum Phonon Energy (cm⁻¹) | Impact on Er³⁺ Luminescence |
| Fluoride Glasses (e.g., ZBLAN) | ~580 | Low non-radiative decay, high QE |
| Silicate Glasses | ~1100 | Moderate non-radiative decay |
| Phosphate Glasses | ~1200 | Moderate non-radiative decay |
| Borate Glasses | ~1400 | Higher non-radiative decay |
| Hydrated Salts (containing O-H) | ~3400 | High non-radiative decay, potential for low QE |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool to probe the structural details of this compound at a molecular level. These methods provide insights into the vibrational modes of the constituent ions and molecules, namely the sulfate anions (SO₄²⁻) and the coordinated water molecules.
Identification of Vibrational Modes of Sulfate Anions and Coordinated Water Molecules
In the crystalline structure of this compound, the sulfate anions and water molecules are integral components. vulcanchem.com Their vibrational signatures, as captured by IR and Raman spectroscopy, are sensitive to their local environment and bonding interactions.
The free sulfate ion, with tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄) modes. However, in the solid state, the coordination of the sulfate anion to the erbium(III) ion and its interaction with water molecules through hydrogen bonding can lower its symmetry. This reduction in symmetry often leads to the splitting of degenerate modes and the activation of modes that are otherwise silent in the Raman or IR spectrum of the free ion.
For instance, in a study of the related praseodymium(III) sulfate, the ν₁ symmetric stretching mode of the SO₄²⁻ ion was observed in the Raman spectrum, while the ν₃ antisymmetric stretching mode was prominent in the infrared spectrum. mdpi.com The ν₄ bending vibrations were identified in both Raman and infrared spectra, and the ν₂ modes were observed in the Raman spectrum. mdpi.com Similar vibrational behavior is expected for this compound, with the specific frequencies and splittings being characteristic of its unique crystal structure.
The vibrational modes of the coordinated water molecules also provide crucial structural information. The O-H stretching vibrations typically appear in the high-frequency region of the spectra (around 3000-3600 cm⁻¹). The presence of multiple bands in this region can indicate the existence of crystallographically non-equivalent water molecules within the lattice. nih.gov The H-O-H bending vibration is expected to appear around 1600-1650 cm⁻¹.
A detailed analysis of the vibrational spectra of this compound allows for the precise assignment of these modes, contributing to a comprehensive understanding of its solid-state structure.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity | Structural Information |
| Sulfate (SO₄²⁻) | |||
| ν₁ (Symmetric Stretch) | ~980 | Raman (strong), IR (weak/inactive in Td) | Symmetry of the sulfate ion |
| ν₂ (Bending) | ~450 | Raman (active) | Local environment of the sulfate ion |
| ν₃ (Antisymmetric Stretch) | ~1100 | IR (strong), Raman (active) | Splitting indicates symmetry lowering |
| ν₄ (Bending) | ~610 | IR (strong), Raman (active) | Coordination to the metal ion |
| Water (H₂O) | |||
| O-H Stretching | 3000 - 3600 | IR (strong), Raman (weak) | Hydrogen bonding strength |
| H-O-H Bending | 1600 - 1650 | IR (strong), Raman (weak) | Presence of coordinated water |
Probing Hydrogen Bond Strength and Ligand Coordination Effects
The positions and shapes of the vibrational bands, particularly those of the water molecules, are highly sensitive to hydrogen bonding. vulcanchem.com Stronger hydrogen bonds generally lead to a red-shift (lower frequency) and broadening of the O-H stretching bands. By analyzing these spectral features, the strength and nature of the hydrogen bonding network within the this compound crystal can be elucidated.
Furthermore, the coordination of sulfate anions and water molecules to the erbium(III) ion influences their vibrational frequencies. The interaction with the positively charged metal ion can alter the bond strengths within the ligands, resulting in shifts in their characteristic vibrational modes. These shifts provide direct evidence of ligand coordination and can offer insights into the nature of the erbium-ligand bond.
Electronic Spectroscopy and f-f Transitions
Electronic spectroscopy is a vital technique for investigating the electronic structure of erbium(III) ions in various chemical environments. The characteristic sharp absorption and emission lines of erbium(III) arise from intra-configurational f-f electronic transitions. wikipedia.org
Analysis of Absorption Spectra and Intra-configurational f-f Electronic Transitions
The electronic configuration of the erbium(III) ion is [Xe]4f¹¹. The numerous energy levels arising from this configuration give rise to a complex absorption spectrum with several sharp bands, primarily in the visible and near-infrared regions. wikipedia.org These bands correspond to transitions from the ⁴I₁₅/₂ ground state to various excited states.
Some of the prominent f-f transitions observed for erbium(III) include:
⁴I₁₅/₂ → ⁴I₁₃/₂
⁴I₁₅/₂ → ⁴I₁₁/₂
⁴I₁₅/₂ → ⁴I₉/₂
⁴I₁₅/₂ → ⁴F₉/₂
⁴I₁₅/₂ → ⁴S₃/₂
⁴I₁₅/₂ → ²H₁₁/₂
⁴I₁₅/₂ → ⁴G₁₁/₂
The exact positions and intensities of these absorption bands are influenced by the ligand field around the Er³⁺ ion. journalofchemistry.org Hypersensitive transitions, such as ⁴I₁₅/₂ → ²H₁₁/₂ and ⁴I₁₅/₂ → ⁴G₁₁/₂, are particularly sensitive to changes in the coordination environment. journalofchemistry.org Analysis of these transitions can provide valuable information about the symmetry and nature of the ligand field in this compound.
| Transition | Approximate Wavelength (nm) | Region | Notes |
| ⁴I₁₅/₂ → ⁴I₁₃/₂ | ~1540 | Near-Infrared | Important for optical communications isuct.ru |
| ⁴I₁₅/₂ → ⁴I₁₁/₂ | ~980 | Near-Infrared | |
| ⁴I₁₅/₂ → ⁴I₉/₂ | ~800 | Near-Infrared | |
| ⁴I₁₅/₂ → ⁴F₉/₂ | ~650 | Visible (Red) | |
| ⁴I₁₅/₂ → ⁴S₃/₂ | ~545 | Visible (Green) | Often observed in emission spectra rsc.org |
| ⁴I₁₅/₂ → ²H₁₁/₂ | ~525 | Visible (Green) | Hypersensitive transition journalofchemistry.orgresearchgate.net |
| ⁴I₁₅/₂ → ⁴G₁₁/₂ | ~379 | Ultraviolet | Hypersensitive transition journalofchemistry.orgisuct.ru |
Application of Ligand Field Theory to this compound
Ligand field theory (LFT) provides a theoretical framework for understanding the splitting of the f-orbitals of the erbium(III) ion due to the electrostatic field created by the surrounding ligands (sulfate anions and water molecules). kahedu.edu.in While the f-orbitals are relatively shielded, the ligand field still causes a small splitting of the energy levels, which can be observed in high-resolution electronic spectra.
The magnitude of the ligand field splitting is influenced by the geometry of the coordination sphere and the nature of the ligands. libretexts.org In the case of this compound, the ligands are oxygen atoms from both the sulfate groups and the water molecules. These oxygen-donating ligands typically create a relatively weak ligand field compared to other types of ligands. libretexts.org
Studies on related lanthanide(III) hydrogensulfate-sulfates have suggested that the ligand field in such compounds is rather weak. d-nb.inforesearchgate.net This is attributed to the nature of the oxo-ligands. By analyzing the fine structure of the f-f transitions, parameters such as the ligand field splitting parameters can be determined, providing a quantitative measure of the interaction between the erbium(III) ion and its ligands.
Diffuse Reflectance Spectroscopy for Electronic Structure Assessment
For solid, powdered samples like this compound, diffuse reflectance spectroscopy (DRS) is a particularly useful technique for obtaining electronic absorption spectra. azonano.com Instead of measuring the light transmitted through the sample, DRS measures the light that is diffusely scattered from the sample surface. shimadzu.co.uk
Magnetic Resonance Spectroscopy
Magnetic resonance techniques are powerful tools for probing the electronic and nuclear environments within a material. For a paramagnetic compound such as this compound, these techniques, particularly Electron Paramagnetic Resonance, provide direct insight into the properties of the metal center.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions induced by electromagnetic radiation between the different energy levels of an electron spin in the presence of a static magnetic field. The Er³⁺ ion possesses an electronic configuration of [Xe]4f¹¹, leaving it with unpaired electrons and making it EPR-active. As a Kramers ion (an ion with an odd number of electrons), it is guaranteed to have at least a two-fold degeneracy in the absence of a magnetic field, which is lifted upon application of a field, allowing for EPR transitions to be observed.
EPR studies of this compound would provide detailed information about the local environment of the erbium ions within the crystal lattice. The interaction of the Er³⁺ electron spin with its surroundings is described by a spin Hamiltonian, and the parameters derived from fitting the experimental spectrum reveal the local site symmetry and the nature of the crystal field. The spectrum is expected to be characterized by a highly anisotropic g-tensor due to the significant spin-orbit coupling in lanthanides.
While direct EPR studies on single-crystal or powder this compound are not extensively reported in the literature, research on isostructural lanthanide sulfate octahydrates, Ln₂(SO₄)₃·8H₂O, provides valuable context. Studies on Gd³⁺ doped into these sulfate hosts, including the erbium sulfate lattice, indicate that the local environment around the lanthanide ion can be probed effectively. aip.orgaip.org The EPR spectrum of Er³⁺ in such a host would be highly sensitive to the specific point group symmetry of the erbium site, which is influenced by the coordination of water molecules and sulfate anions.
Due to rapid spin-lattice relaxation, EPR spectra of Er³⁺ compounds are typically observed only at very low temperatures, often near that of liquid helium (around 4 K). scispace.comresearchgate.net The resulting g-values are a direct fingerprint of the crystal field splitting of the ground state. For instance, Er³⁺ in different host crystals has shown a wide range of g-values depending on the local symmetry. tandfonline.commdpi.com
Table 1: Representative EPR g-Tensor Values for Er³⁺ in Various Crystal Symmetries This table presents typical g-values for Er³⁺ in different coordination environments found in various host crystals to illustrate the expected sensitivity of EPR to the local structure in this compound. The values are not experimental data for this compound itself.
| Host Crystal | Site Symmetry | gₓ | gᵧ | g₂ | Reference |
| SrLaAlO₄ | C₄ᵥ | 8.5 | 8.5 | 2.7 | tandfonline.com |
| SrLaAlO₄ | Orthorhombic | 9.4 | 6.8 | 2.3 | tandfonline.com |
| Y₃Al₅O₁₂ (YAG) | Orthorhombic (Ground State) | 7.75 | 7.35 | 3.71 | mdpi.com |
| Y₃Al₅O₁₂ (YAG) | Orthorhombic (Excited State) | 2.036 | 1.995 | 14.6 | mdpi.com |
Analysis of the EPR spectrum would thus allow for the determination of the principal values of the g-tensor, providing critical information on the electronic ground state of the Er³⁺ ion as dictated by the crystal lattice of the sulfate hydrate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation in diamagnetic compounds. However, its application to paramagnetic materials like this compound presents significant challenges. rsc.orgacs.org The presence of the unpaired 4f electrons on the Er³⁺ ion creates a strong local magnetic field, which profoundly affects the NMR-active nuclei within the compound, such as the ¹H of the hydrate water molecules.
The primary difficulties in obtaining and interpreting NMR spectra for such compounds include:
Large Paramagnetic Shifts: The interaction between the nuclear spins and the unpaired electron spin (hyperfine interaction) can shift the NMR resonances by hundreds or even thousands of ppm from their usual diamagnetic positions. nih.gov
Extreme Line Broadening: The fluctuating magnetic field from the paramagnetic center provides a very efficient mechanism for nuclear spin relaxation, leading to extremely broad spectral lines. rsc.org This broadening can often make the signals undetectable, as they may be lost in the baseline noise or vanish during the spectrometer's dead time.
Complex Relaxation Behavior: The relaxation rates of nuclei in paramagnetic lanthanide complexes are governed by complex theories that account for both the distance from the metal ion and the electronic relaxation time of the ion itself. nih.govresearchgate.net Studies on various erbium complexes have shown that their relaxation behavior can be anomalous and challenges accepted theories. nih.gov
Theoretically, if a solid-state NMR spectrum of the hydrate's protons could be resolved, the paramagnetic shifts would be exquisitely sensitive to the structure, as the magnitude of the shift is strongly dependent on the geometric arrangement of the nuclei relative to the paramagnetic Er³⁺ center. The observation of lanthanide-induced shifts in NMR spectra is a direct manifestation of the magnetic properties of the lanthanide ion, which are linked to the crystal field parameters. researchgate.net
However, due to the severe broadening and relaxation effects, performing solid-state NMR on relevant nuclei (like ¹H) in this compound is not a routine analytical method and is generally considered inapplicable for high-resolution structural studies.
Electron Paramagnetic Resonance (EPR) Studies of this compound
X-ray Absorption Spectroscopy (XANES and EXAFS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can provide detailed information on the local geometric and electronic structure of an absorbing atom in both crystalline and amorphous materials. iaea.orgnih.gov For this compound, XAS can be applied to both the erbium L-edges and the sulfur K-edge to provide a comprehensive picture of the coordination environment around both the metal cation and within the sulfate anion.
The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on interatomic distances, coordination numbers, and local disorder. iaea.orgnih.gov
Er L-edge Spectroscopy
Probing the Er L₃-edge (at approximately 8358 eV) would provide specific information about the erbium centers.
XANES: The position of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. For rare-earth elements, the L₃-edge energy shifts by 8-10 eV per unit change in valence state. iaea.org The XANES spectrum would therefore unequivocally confirm the +3 oxidation state of erbium in the compound. The features in the XANES region are also a fingerprint of the local coordination geometry (e.g., the symmetry of the first coordination shell). acs.orgosti.gov
EXAFS: The oscillatory structure in the EXAFS region contains quantitative information about the local atomic environment. Analysis of the Er L₃-edge EXAFS can determine the number of neighboring atoms (coordination number, CN) and their distances (bond lengths) from the central erbium atom. For this compound, this would primarily involve the oxygen atoms from the coordinated water molecules and the sulfate groups. Studies on hydrated lanthanide ions, including Er³⁺, show that EXAFS is a powerful tool for determining these parameters. acs.orgresearchgate.net The analysis reveals a dynamic and symmetrically disordered first coordination shell for most lanthanide aqua ions. acs.orgosti.gov
Table 2: Hypothetical EXAFS-Derived Structural Parameters for the Er³⁺ First Coordination Shell in this compound This table is based on typical values from experimental studies of hydrated Er³⁺ aqua ions and serves as an illustration of the data obtainable via EXAFS. It does not represent measured data for solid this compound.
| Scattering Path | Coordination Number (CN) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) | Reference for Analogous System |
| Er-O | 8 - 9 | 2.34 - 2.38 | 0.007 - 0.009 | acs.orgacs.org |
Distinguishing between the oxygen atoms from the water molecules and those from the sulfate anions in the first coordination shell would likely require advanced data analysis and theoretical modeling.
Sulfur K-edge Spectroscopy
The Sulfur K-edge is at approximately 2472 eV. Analysis of this edge provides complementary information focused on the sulfate anions.
XANES: The S K-edge XANES spectrum is a fingerprint of the sulfur chemical state. geoscienceworld.orgarizona.edu The energy position of the main absorption peak (the "white line") for sulfate (SO₄²⁻) is consistently found around 2482 eV, confirming the S⁶⁺ oxidation state. geoscienceworld.orgresearchgate.net The fine structure of the XANES spectrum is also sensitive to the local environment of the sulfate tetrahedron, including the nature of the counter-ion (Er³⁺), the degree of hydration, and the specifics of the hydrogen-bonding network. acs.orgprinceton.edu
Table 3: Comparison of Sulfur K-edge XANES Peak Positions for Various Sulfate Compounds This table illustrates the characteristic energy range for the S K-edge in sulfate compounds.
| Compound | Oxidation State | Edge Peak Energy (eV) | Reference |
| CaSO₄ | S⁶⁺ | ~2482 | researchgate.net |
| ZnSO₄·7H₂O | S⁶⁺ | ~2482 | researchgate.net |
| Al₂(SO₄)₃ | S⁶⁺ | ~2482 | researchgate.net |
| This compound (Expected) | S⁶⁺ | ~2482 |
A combined XAS study at both the Er L-edge and S K-edge would therefore offer a powerful, synergistic approach to elucidating the detailed local structure of this compound.
Thermodynamic and Kinetic Studies of Erbium Iii Sulfate Hydrate
Thermal Decomposition and Dehydration Processes
The thermal decomposition of erbium(III) sulfate (B86663) hydrate (B1144303) is a multi-stage process that involves the sequential loss of water molecules (dehydration) followed by the decomposition of the anhydrous salt at higher temperatures. This process is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).
The dehydration of erbium(III) sulfate octahydrate, Er₂(SO₄)₃·8H₂O, does not occur in a single step but rather through the formation of lower hydrates. ukim.mkkirj.ee Studies on analogous rare earth sulfate hydrates, such as those of praseodymium and europium, suggest a common decomposition pathway. mdpi.comnsc.ru The process generally begins with the loss of water molecules to form intermediate hydrates, followed by the formation of the anhydrous salt. ukim.mkkirj.ee For instance, the thermal decomposition of a double sulfate of erbium with tetramethylammonium (B1211777) shows a two-step dehydration process. ukim.mk
Dehydration: Er₂(SO₄)₃·8H₂O(s) → Er₂(SO₄)₃(s) + 8H₂O(g)
Decomposition to Oxysulfate: Er₂(SO₄)₃(s) → Er₂O₂SO₄(s) + 2SO₂(g) + O₂(g) mdpi.com
Decomposition to Oxide: Er₂O₂SO₄(s) → Er₂O₃(s) + SO₂(g) + ½O₂(g)
The exact temperatures for these transitions can vary depending on factors such as heating rate and atmosphere. kirj.eeresearchgate.net
Kinetic analysis of the thermal decomposition of erbium(III) sulfate hydrate provides valuable information about the energy barriers and reaction mechanisms of the different stages. While specific kinetic data for this compound is not extensively reported, studies on similar rare earth sulfates, such as praseodymium(III) sulfate octahydrate, offer significant insights. The kinetic parameters for the decomposition of Pr₂(SO₄)₃·8H₂O, which is expected to have similar behavior, have been calculated and are presented in the table below. mdpi.comnsc.ru The activation energy (Ea) represents the minimum energy required for the reaction to occur, and the pre-exponential factor (A) is related to the frequency of collisions between molecules.
| Reaction Stage | Chemical Equation | Activation Energy (Ea), kJ/mol | Pre-exponential Factor (A) |
|---|---|---|---|
| Dehydration | Pr₂(SO₄)₃·8H₂O → Pr₂(SO₄)₃ + 8H₂O | 77 | 6 × 10⁶ |
| Oxysulfate Formation | Pr₂(SO₄)₃ → Pr₂O₂SO₄ + 2SO₂ + O₂ | 303 | 1 × 10¹⁰ |
| Oxide Formation | 6Pr₂O₂SO₄ → 2Pr₆O₁₁ + 6SO₂ + O₂ | 323 | 2 × 10⁸ |
Data based on studies of Praseodymium(III) sulfate octahydrate as an analogue. mdpi.comnsc.ru
The relatively low activation energy for the dehydration step indicates that the water molecules are less strongly bound compared to the sulfate groups. The significantly higher activation energies for the subsequent decomposition steps reflect the greater thermal stability of the anhydrous salt and the oxysulfate. mdpi.com
Mechanistic Investigations of Thermal Dehydration
Solubility Behavior in Aqueous and Mixed Solvent Systems
The solubility of this compound is a key parameter in its application in solution-based synthesis and separation processes. americanelements.com
Erbium(III) sulfate is moderately soluble in water. fishersci.caamericanelements.com The solubility of rare earth sulfates generally exhibits a negative temperature coefficient, meaning they become less soluble as the temperature increases. sciencemadness.org This is in contrast to many other common salts. For erbium(III) sulfate, this property can be utilized for its separation and purification. A specific solubility value for the dihydrate form, Er₂(SO₄)₃·2H₂O, has been reported to be approximately 120 g/100 mL at 20°C.
In mixed solvent systems, such as water-ethanol, the solubility of erbium(III) sulfate is expected to decrease with an increasing proportion of the organic solvent due to the lower polarity of the solvent mixture.
| Compound | Solvent | Temperature (°C) | Solubility (g/100 mL) |
|---|---|---|---|
| Erbium(III) sulfate dihydrate | Water | 20 | ~120 |
| Erbium(III) sulfate | Water | 100 | Very low sciencemadness.org |
Co-precipitation is a significant phenomenon in the separation and purification of rare earth elements, which often occur together in nature and exhibit similar chemical properties. In the context of erbium(III) sulfate, co-precipitation can be both a challenge and a tool. During the precipitation of erbium sulfate from a solution containing other rare earth elements, the other rare earth sulfates may co-precipitate, leading to an impure product.
However, selective precipitation can be employed as an impurity rejection strategy. For instance, in the recovery of erbium from industrial waste like bottom ash, a sulfation-roasting-leaching process is used, followed by precipitation. mdpi.com Erbium can be selectively precipitated from a leach solution, for example, by using ammonium (B1175870) oxalate, leaving impurities such as iron and aluminum in the solution. mdpi.com The efficiency of such separations is highly dependent on factors like pH, temperature, and the concentration of the precipitating agent. polymtl.camdpi.com
Influence of Temperature and Solvent Composition on this compound Solubility
Phase Transitions and Stability Under Varying Environmental Conditions
This compound can exist in different crystalline forms and hydration states, and it undergoes phase transitions under varying environmental conditions such as temperature and humidity. d-nb.info The octahydrate, Er₂(SO₄)₃·8H₂O, is a common and stable form under ambient conditions.
Studies on rare earth sulfate octahydrates have shown that they can undergo polymorphic transformations at elevated temperatures that are distinct from dehydration. For Er₂(SO₄)₃·8H₂O, a polymorphic transition has been reported in the temperature range of 678-738 K. Upon heating, the hydrated salt can transform into an anhydrous cubic modification. Further heating can lead to another crystalline form. The stability of these different phases is influenced by the surrounding atmosphere, with decomposition to the oxide occurring at lower temperatures under vacuum compared to in air. researchgate.net
Computational and Theoretical Studies on Erbium Iii Sulfate Hydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study lanthanide compounds, offering a balance between computational cost and accuracy. While specific DFT studies on Erbium(III) sulfate (B86663) hydrate (B1144303) are not extensively documented in public literature, the methodology's application to analogous hydrated erbium and sulfate-containing systems provides a framework for understanding its potential insights.
DFT calculations are instrumental in elucidating the electronic structure of materials. For Erbium(III) sulfate hydrate, these calculations would focus on the arrangement of electron energy levels, the nature of chemical bonding, and the distribution of electron density. The bonding between the Erbium(III) ion, the sulfate anions, and the water molecules would be characterized, revealing the degree of covalent and ionic character. psu.edu
The band gap, which is the energy difference between the valence band maximum and the conduction band minimum, is a critical parameter determining the material's electronic and optical properties. DFT calculations can predict this value. For a hydrated salt like this compound, the band gap is expected to be wide, characteristic of an insulating material. The precise value would be influenced by the coordination environment of the Er(III) ion, including the number of coordinated water molecules and the geometry of the sulfate ligands. Studies on other erbium-doped oxides have successfully used DFT to analyze structural deformations and their impact on electronic properties. psu.edu
DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic signatures, which are essential for material characterization. Although challenging for f-element systems, these methods can provide valuable information.
Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated. These can be compared with experimental data to confirm the structure, identify the vibrational modes associated with the sulfate ions (e.g., S-O stretching and bending modes), and characterize the vibrations of the coordinated water molecules.
Electronic Spectra: Predicting the electronic absorption spectra (UV-Vis) of lanthanide compounds is complex due to the nature of the f-f transitions. These transitions are formally forbidden by the Laporte rule but become partially allowed through mechanisms like vibronic coupling or mixing with higher-energy states. While standard DFT struggles to accurately model the excited states of lanthanides, specialized approaches and other theoretical methods can be employed. Theoretical studies on erbium quinolinolate complexes have shown that combining structural data with theoretical models can help interpret spectral features and understand quenching effects on luminescence. core.ac.uk
Electronic Structure Elucidation and Band Gap Analysis
Ab Initio Calculations for Ground and Excited States
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high-accuracy approach to studying the electronic states of molecules and materials.
For Erbium(III) systems, ab initio calculations are crucial for understanding the ground and excited electronic states that arise from the 4f electron configuration. These calculations can determine the crystal field splitting of the erbium ion's energy levels, which is caused by the electrostatic field of the surrounding ligands (sulfate ions and water molecules). arxiv.org An effective ab initio method has been used to calculate the crystal field coefficients and evaluate the splittings for both ground (⁴I₁₅/₂) and excited (⁴I₁₃/₂) states of Er³⁺ in various oxide hosts. arxiv.org These calculations are vital for predicting the energies of the f-f electronic transitions responsible for the compound's characteristic absorption and emission spectra. researchgate.net
Recent research on erbium complexes has utilized ab initio calculations to complement experimental magnetic data. mdpi.com Such studies can determine the electronic structure and magnetic properties, revealing how the coordination environment influences the system's behavior as a single-molecule magnet. mdpi.com For this compound, these calculations would help to understand the magnetic anisotropy and the dynamics of magnetic relaxation, which are determined by the arrangement of the ground and low-lying excited states.
Molecular Dynamics Simulations for Structural Dynamics and Hydration Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into structural dynamics, conformational changes, and the influence of the solvent environment.
Ab initio MD simulations have been performed on the hydrated Erbium(III) ion in aqueous solution to study its structural and dynamical properties in both the ground and an excited state. acs.org These simulations reveal a dynamic coordination environment where the number of water molecules in the first hydration shell fluctuates, typically between eight and nine. acs.org The simulations also show the exchange of water ligands between the first and second hydration shells occurring on a picosecond timescale. acs.org
For this compound, MD simulations could model the complete crystal structure, including the Er(III) ions, sulfate ions, and water molecules of hydration. This would allow for the study of:
Structural Stability: How the crystal lattice vibrates and maintains its integrity at different temperatures.
Hydration Dynamics: The movement and orientation of water molecules within the crystal lattice and their interactions with the erbium and sulfate ions. DFT calculations have indicated that steric compression around the metal ion influences the hydration number in lanthanide complexes. researchgate.net
Ion Mobility: The potential for ion diffusion, particularly of water molecules, at elevated temperatures leading up to dehydration.
One study on a TiO₂-SiO₂ glass doped with erbium used MD simulations to investigate the microscopic structure around the erbium ions, finding a clear tendency for the rare-earth ions to cluster. psu.edu Similar simulations on this compound could explore the distribution of ions and the potential for local ordering within the crystal.
Quantum Chemical Modeling of Erbium(III) Complexes and Coordination
Beyond first-principles methods, semiempirical quantum chemical models have been developed to efficiently calculate the properties of large lanthanide complexes. These models use parameters derived from experimental data to simplify the calculations.
The "Sparkle Model" is a well-known example, developed specifically for lanthanide complexes. It has been implemented in various semiempirical methods like AM1, PM3, PM6, PM7, and RM1. quantum-chem.pro.brsparkle.pro.brplos.org These models replace the complex electronic structure of the lanthanide core with a simpler potential, focusing on accurately describing the coordination sphere.
The Recife Model 1 (RM1) for lanthanides, for instance, has been parameterized for Erbium(III). plos.orgnih.gov This model significantly improves upon previous versions by extending the accuracy of calculated geometries beyond just lanthanide-oxygen and lanthanide-nitrogen bonds to include other types of bonds, such as those with carbon or halogen atoms. nih.gov
These models are particularly useful for:
Predicting Geometries: Quickly and reliably predicting the coordination geometry of large and complex Erbium(III) systems.
High-Throughput Screening: Screening large numbers of potential ligands or complex variations to identify promising candidates for specific applications.
The table below shows the Unsigned Mean Errors (UMEs) for Er-L (L=ligand atom) bond distances calculated with the RM1 model compared to experimental values for a set of 59 complexes, demonstrating the model's accuracy. nih.gov
| Bond Type | Unsigned Mean Error (Å) |
|---|---|
| Er-O | 0.063 |
| Er-N | 0.071 |
| Er-C | 0.091 |
| Er-Cl | 0.063 |
| Overall (All bonds) | 0.076 |
Data sourced from a study on 59 Erbium(III) complexes. nih.gov
Elucidation of Structure-Property Relationships from Theoretical Perspectives
A primary goal of computational studies is to establish clear relationships between a compound's structure and its functional properties. For this compound, this involves understanding how the specific arrangement of atoms influences its optical and magnetic characteristics.
Luminescence: The near-infrared luminescence of Erbium(III) is highly sensitive to its coordination environment. Theoretical studies have confirmed that quenching of this luminescence is often caused by high-energy vibrations from nearby molecules, particularly the O-H vibrations of coordinated water molecules. core.ac.uk Computational models can quantify these effects by calculating the distances between the Er³⁺ ion and quenching groups (like O-H or C-H bonds) and modeling the energy transfer processes. This knowledge helps in designing new erbium complexes with improved emission efficiency by suggesting strategies like replacing water molecules with other ligands or using deuterated water. core.ac.uk
Magnetism: For applications in areas like single-molecule magnets, the magnetic anisotropy of the Er³⁺ ion is paramount. Theoretical calculations, including ab initio and crystal field methods, can reveal how the symmetry and nature of the ligand field around the erbium ion dictate the orientation and magnitude of this anisotropy. mdpi.comnih.gov By analyzing the electronic ground state and low-lying excited states, researchers can predict how changes in the coordination sphere—for instance, distortions in the geometry or changes in the coordinating atoms—will affect the magnetic relaxation barrier. mdpi.com Studies on erbium-doped materials have shown that even small structural deformations can significantly alter the crystal orbitals and thus the material's properties. psu.edu
Advanced Materials Science Applications of Erbium Iii Sulfate Hydrate
Erbium(III) Sulfate (B86663) Hydrate (B1144303) in Optical and Photonic Technologies
The unique electronic configuration of the erbium ion (Er³⁺) allows for characteristic light emission and amplification, making it a cornerstone of modern optical and photonic technologies. Erbium(III) sulfate hydrate, being a water-soluble salt, is an excellent starting material for introducing Er³⁺ ions into the host matrices of photonic devices.
Erbium-doped materials are central to the operation of solid-state and fiber lasers, particularly those used in telecommunications and medicine. The principal use of erbium in this context is as a gain medium, which amplifies light at specific wavelengths. The trivalent erbium ion (Er³⁺) has an electronic transition that emits light in the 1550 nm wavelength band, which is crucial for optical communications as it corresponds to the minimum signal loss in silica-based optical fibers. wikipedia.org
This compound is utilized as a soluble source of Er³⁺ ions for doping into host materials like glass (silica) or crystals (e.g., YAG - yttrium aluminum garnet). laserfocusworld.com The high solubility of this compound facilitates its incorporation into the host material during the manufacturing process, such as in the solution-doping technique for optical fibers. In this process, a porous silica (B1680970) preform is soaked in an aqueous solution containing this compound, allowing for the uniform dispersion of Er³⁺ ions. Subsequent heating dehydrates the compound and ultimately decomposes it to form erbium oxide (Er₂O₃) within the silica matrix. This process ensures the precise control of the dopant concentration, which is critical for the laser's performance.
The performance of erbium-doped fiber lasers is highly dependent on the concentration of Er³⁺ ions and the composition of the host glass. Research on various erbium-doped fiber lasers shows a range of achievable output powers and efficiencies, which are fundamentally enabled by the initial doping process. nih.gov
| Laser Type | Host Material | Pump Wavelength (nm) | Emission Wavelength (nm) | Key Application |
|---|---|---|---|---|
| Fiber Laser | Silica Glass | 980 or 1480 | ~1530-1565 | Optical Communications |
| Solid-State Laser | YAG (Yttrium Aluminum Garnet) | ~970 | 2940 | Medical Surgery |
Erbium-doped fiber amplifiers (EDFAs) are a revolutionary technology in long-haul optical communication systems, allowing for the direct amplification of optical signals without the need for conversion to electrical signals. fiberoptics4sale.comiosrjen.org The active medium in an EDFA is a silica fiber doped with erbium ions. This compound serves as a key raw material for this doping process. americanelements.comamericanelements.comamericanelements.comfishersci.ca
The fabrication of erbium-doped waveguides, which are the building blocks of integrated photonic circuits, also relies on the introduction of Er³⁺ ions into a planar substrate, often made of silica on silicon. nih.gov Techniques such as solution-doping or spin-coating can utilize an this compound solution to create a uniformly doped layer. Upon thermal treatment, the hydrate decomposes, leaving behind erbium ions integrated into the waveguide's host material. These erbium-doped waveguides can then function as compact on-chip optical amplifiers. Research has shown that erbium-doped waveguide amplifiers can achieve significant signal enhancement, which is critical for compensating for signal losses in integrated optical circuits. wikipedia.orgacs.org
Phosphors are materials that exhibit luminescence, and those doped with rare-earth ions like erbium can emit light of specific colors when excited by a suitable energy source. Er³⁺ ions are known for their characteristic upconversion and down-conversion luminescence, producing visible light (green and red) from near-infrared or ultraviolet excitation. researchgate.netacs.org This property makes them valuable for applications in security inks, bio-imaging, and display technologies.
This compound can be used as a precursor in the synthesis of erbium-doped phosphor powders. For instance, it can be a component in a solid-state reaction or a co-precipitation process to create host lattices like oxides or phosphates doped with erbium. sci-hub.se The high purity of commercially available this compound is advantageous for producing phosphors with high quantum efficiency and specific color coordinates. prochemonline.com Research into erbium-doped phosphors focuses on optimizing the host material and Er³⁺ concentration to enhance luminescence intensity and tune the emission color for specific applications, such as in advanced display technologies. acs.org
| Host Material | Excitation Wavelength (nm) | Emission Bands (nm) | Emission Color |
|---|---|---|---|
| Y₂O₃ | 980 (Upconversion) | ~550, ~660 | Green, Red |
| La₂Zr₂O₇ | 378 (Down-conversion) | ~550 | Green |
| Li₂BaP₂O₇ | 400 | ~530, ~550, ~670 | Green, Red |
The field of quantum information science is exploring the use of individual atoms or ions as quantum bits (qubits), the fundamental units of a quantum computer. Rare-earth ions, including Er³⁺, are promising candidates for solid-state qubits due to their long coherence times and optical transitions in the telecommunications C-band. aps.orgarxiv.org This makes them suitable for creating quantum networks that can transmit quantum information over long distances using existing fiber-optic infrastructure.
In this context, this compound would serve as a high-purity source for introducing single erbium ions into crystalline host materials like yttrium orthosilicate (B98303) (Y₂SiO₅) or lithium yttrium tetrafluoride (LiYF₄). psi.ch The process requires extremely precise control over the doping concentration, often at the level of parts per million. The solubility of this compound allows for its use in crystal growth methods, such as the Czochralski technique, where a controlled amount of the dopant is added to the melt from which the crystal is grown. Research in this area focuses on identifying the best host materials and optimizing the implantation or doping process to create qubits with stable and controllable quantum states. uchicago.eduerbium.at
Development of Phosphor Materials and Display Technologies
Role in Energy Conversion Systems
One of the significant limitations of conventional solar cells, such as those based on silicon, is their inability to convert low-energy photons (in the infrared part of the solar spectrum) into electricity. Photon management strategies, specifically upconversion, aim to overcome this limitation. Upconversion is a process where two or more low-energy photons are absorbed by a material, which then emits a single photon with higher energy. d-nb.info This higher-energy photon can then be absorbed by the solar cell and converted into electrical current.
Trivalent erbium ions are ideal for upconversion applications in silicon solar cells because they can absorb infrared light around 1540 nm and, through a multi-step process, emit visible or near-infrared light at higher energies that silicon can absorb. d-nb.inforesearchgate.net this compound is a suitable precursor for creating upconverting materials. americanelements.comamericanelements.comamericanelements.com These materials are typically composed of a host crystal, such as sodium yttrium fluoride (B91410) (NaYF₄), doped with Er³⁺ ions, and often co-doped with ytterbium (Yb³⁺) ions to enhance absorption efficiency. d-nb.infomdpi.comresearchgate.net The synthesis of these upconverting nanoparticles or layers often involves wet chemical methods where the high solubility of this compound is advantageous for achieving a homogeneous distribution of dopants in the host material. These upconverting layers can then be applied to the rear surface of bifacial solar cells to enhance their efficiency by utilizing a broader range of the solar spectrum. d-nb.info
Biomedical Applications as Luminescent Probes and Biomaterials
The unique optical properties of the erbium(III) ion (Er³⁺), derivable from precursors such as this compound, have positioned it as a valuable component in the development of advanced materials for biomedical applications. Its characteristic luminescence in the near-infrared (NIR) region and its ability to participate in upconversion processes are particularly advantageous for bio-imaging and the creation of responsive biomaterials.
Bio-imaging and Fluorescent Marker Development
Erbium(III) ions are central to the development of sophisticated fluorescent markers, primarily in the form of upconversion nanoparticles (UCNPs). These nanoparticles absorb lower-energy near-infrared light and emit higher-energy visible or NIR light, a property that is highly desirable for deep tissue imaging as it minimizes autofluorescence from biological tissues, leading to a high signal-to-noise ratio. optica.orgnih.govnih.gov While this compound can serve as a water-soluble source of Er³⁺ ions for the synthesis of these nanomaterials, the final probes are typically in the form of oxides, fluorides, or complex composites.
One of the key advantages of using Er³⁺-doped probes is the ability to excite them within the biological transparency windows, particularly around 980 nm or in the 1550 nm wavelength region. nih.govrsc.org Excitation at 1550 nm has been shown to reduce light scattering compared to the more common 980 nm excitation, thereby improving the spatial resolution of deep tissue imaging. nih.govnih.gov
Hybrid systems are also being explored to enhance the performance of erbium-based probes. For instance, a fluorophore system based on molecular erbium(III)-bacteriochlorin complexes has been developed. nih.gov These complexes exhibit a large Stokes shift and narrowband NIR-to-NIR downconversion, resulting in bright and long-lived luminescence at 1,530 nm in aqueous environments. nih.gov This technology facilitates multiplexed NIR imaging with high contrast, which is crucial for applications like fluorescence-guided surgery and tracking of metastatic cells. nih.gov
Table 1: Comparison of Excitation Wavelengths for Er³⁺-Doped Upconversion Nanoparticles in Bio-imaging
| Excitation Wavelength | Advantages | Challenges | Key Research Finding |
|---|---|---|---|
| 980 nm | High absorption cross-section for Yb³⁺ sensitizer (B1316253), leading to efficient upconversion. | Potential for overheating of biological tissues due to water absorption. | Y₂O₃:Er³⁺, Yb³⁺ nanoparticles demonstrated effective upconversion luminescence for high-resolution bio-imaging inside insect models. optica.org |
| 1550 nm | Lower light scattering in tissues, leading to reduced degradation of spatial resolution in deep imaging. Directly excites Er³⁺ ions. | Requires sequential absorption of multiple photons, which can be less efficient than sensitized upconversion. | Demonstrated feasibility for live cell imaging with moderated degradation of spatial resolution compared to 980 nm excitation. nih.govnih.gov |
| 808 nm | Minimizes laser-induced local overheating effects in biological samples as water absorption is lower than at 980 nm. rsc.org | May require co-doping with Nd³⁺ as a sensitizer. | Nd³⁺ co-doping allows for a shift in the excitation wavelength to the 800 nm region, offering an alternative to 980 nm excitation for in vivo applications. rsc.org |
Real-Time Biomonitoring in Tissue Engineering Applications
In the field of tissue engineering, there is a critical need for non-invasive, real-time monitoring of the cellular microenvironment and the integration of biomaterials. nih.gov Lanthanide-doped biomaterials, including those containing erbium, are emerging as promising candidates for this purpose due to their unique luminescent properties and biocompatibility. nih.govresearchgate.netmdpi.com By incorporating Er³⁺ ions (potentially sourced from this compound during synthesis) into biocompatible scaffolds, it is possible to create "smart" biomaterials that can report on their status and environment.
For example, Er³⁺/Yb³⁺ co-doped bioactive glasses have been developed that exhibit upconversion luminescence. frontiersin.org The intensity and spectral characteristics of this luminescence can be sensitive to changes in the local environment, such as pH or the presence of specific biomolecules. This opens up the possibility of monitoring processes like bone regeneration, where the material could signal the progress of tissue integration or the release of therapeutic ions. researchgate.netresearchgate.net
Luminescent hydroxyapatite (B223615) doped with lanthanide elements is another area of active research. mdpi.com These materials maintain the high biocompatibility of hydroxyapatite while gaining the optical reporting capabilities of the lanthanide ions. Such photoluminescent probes could be used for in situ investigations during tissue restoration, providing real-time feedback to clinicians. mdpi.com The ability to functionalize silk fibroin, a widely used biomaterial, with lanthanide ions like Er³⁺ further expands the toolkit for creating photonic systems for tissue engineering. frontiersin.org
Catalytic Activity and Related Materials Development
While primarily known for its optical properties, erbium is also finding applications in catalysis, particularly in the critical area of electrochemical water splitting. The incorporation of erbium into catalyst structures can significantly enhance their performance.
Electrocatalysis (e.g., Water Splitting and Oxygen Evolution Reaction)
The oxygen evolution reaction (OER) is a key bottleneck in water splitting for hydrogen production due to its sluggish kinetics. mdpi.comrsc.orgnih.gov Developing efficient and stable electrocatalysts for the OER is a major research focus. Recent studies have shown that incorporating erbium into transition-metal-based catalysts can dramatically improve their OER activity.
A notable example is the development of erbium-incorporated nickel-based metal-organic frameworks (Ni-BDC MOFs). acs.org Research has shown that the introduction of Er³⁺ ions into the Ni-BDC MOF structure modifies the electronic states of the nickel sites, which are the active centers for the OER. This synergistic effect leads to enhanced catalytic performance. acs.org Similarly, doping NiFe layered double hydroxides (LDH), another promising class of OER catalysts, with erbium has been shown to boost their intrinsic activity for water oxidation. frontiersin.org The presence of erbium increases the number of active sites and enhances conductivity. frontiersin.org
Other erbium-containing materials, such as erbium selenide (B1212193) integrated with carbon nanotubes and bismuth-cobalt oxides doped with erbium, have also been investigated for their electrocatalytic properties, indicating a growing interest in leveraging the unique electronic configuration of erbium for catalytic applications. arxiv.orgresearchgate.net
Table 2: Performance of Erbium-Containing Electrocatalysts for the Oxygen Evolution Reaction (OER)
| Catalyst Material | Key Performance Metric | Finding |
|---|---|---|
| Er₀.₅Ni-BDC MOF | Overpotential @ 100 mA cm⁻² | 420 mV |
| Er-NiFe LDH | Overpotential @ 10 mA cm⁻² | 243 mV |
| Er-NiFe LDH | Tafel Slope | 77.1 mV dec⁻¹ |
| Er-NiFe LDH | Electrochemical Stability | Showed only a slight decay after 8 hours of continuous operation. |
| CNTs-infused Erbium Selenide | Overpotential @ 10 mA cm⁻² | 180 mV |
Data sourced from references acs.orgfrontiersin.orgresearchgate.net
Development of Novel Sensor Materials
The development of highly sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and medical diagnostics. Materials containing erbium are being explored for the fabrication of novel sensor platforms, leveraging both their optical and electrochemical properties.
Erbium(III) metal-organic frameworks (Er-MOFs) are promising for chemical sensing applications due to their high porosity, large surface area, and tunable structures. researchgate.net These features allow for the selective adsorption of analyte molecules, which can then be detected through changes in the material's properties, such as luminescence.
In the realm of electrochemical sensors, erbium-containing nanocomposites have demonstrated significant potential. For instance, a sensor based on hydrothermally synthesized erbium oxide/cobalt oxide (Er₂O₃/Co₃O₄) nanoflowers has been successfully used for the sensitive detection of 4-nitroaniline, a hazardous environmental pollutant. acs.orgacs.org The synergistic effect between the two metal oxides in the composite enhances its electrocatalytic activity towards the target analyte. acs.orgacs.org
Furthermore, erbium doping has been employed to improve the performance of gas sensors. Nanoparticles of erbium-doped bismuth ferrite (B1171679) (Bi₁₋ₓErₓFeO₃) have been shown to be highly sensitive to acetone (B3395972) gas. mdpi.com The introduction of erbium induces phase transformations in the bismuth ferrite lattice, which in turn enhances the sensor's response. mdpi.com An optical sensor for the detection of erbium ions themselves has also been developed using an azo-calix nih.govarene-based film, demonstrating the versatility of molecular recognition principles in sensor design. imist.ma
Table 3: Performance of Erbium-Based Sensor Materials
| Sensor Material | Target Analyte | Sensor Type | Key Performance Metric (Detection Limit) |
|---|---|---|---|
| 15% Er₂O₃/Co₃O₄ Nanoflowers | 4-Nitroaniline | Electrochemical | 0.022 µM |
| Bi₀.₉Er₀.₁FeO₃ Nanoparticles | Acetone | Gas Sensor | ~1 ppm |
| Erbium Vanadate (B1173111)/Graphitic Carbon Nitride (ErVO₄@g-CN) | Dimetridazole | Electrochemical | Not specified in provided context |
| Azo-calix nih.govarene Film | Erbium(III) ions | Optical | Sensitive in the micromolar concentration range |
Data sourced from references acs.orgacs.orgmdpi.comimist.mamdpi.com
Challenges and Future Research Directions in Erbium Iii Sulfate Hydrate Chemistry
Advancements in Controlled Synthesis and Morphology Control of Erbium(III) Sulfate (B86663) Hydrate (B1144303)
Precise control over the synthesis of Erbium(III) sulfate hydrate is fundamental to tailoring its properties for specific applications. Future research will likely focus on moving beyond traditional bulk synthesis methods towards techniques that offer meticulous control over particle size, shape (morphology), and crystallinity.
Hydrothermal and solvothermal methods have emerged as promising routes for synthesizing rare-earth sulfates with well-defined structures. acs.orgrsc.org These techniques, which involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, allow for the manipulation of reaction parameters to influence crystal growth. For instance, the choice of solvent, temperature, and the use of structure-directing agents or surfactants can significantly impact the final morphology of the synthesized crystals. researchgate.netresearchgate.net Research has shown that surfactants can modulate characteristics like size and crystallinity in inorganic nanocrystals. acs.org
Future advancements will likely involve the use of novel surfactants and additives to gain even finer control over the nucleation and growth processes. The goal is to produce this compound particles with uniform and predictable morphologies, such as nanoplates, nanorods, or hierarchical structures, as these distinct forms can lead to enhanced performance in catalytic and optical applications.
Table 1: Synthesis Methods and Their Influence on Morphology
| Synthesis Method | Key Parameters | Potential Morphologies | Research Focus |
|---|---|---|---|
| Hydrothermal/Solvothermal | Temperature, Pressure, Solvent, pH, Additives/Surfactants | Nanoplates, Nanorods, Microspheres, Hierarchical Structures | Fine-tuning of reaction conditions for precise morphology control. acs.orgrsc.orgresearchgate.net |
| Co-precipitation | Reactant Concentration, pH, Temperature, Stirring Rate | Nanoparticles, Amorphous Powders | Achieving narrow size distributions and preventing agglomeration. |
| Sol-Gel | Precursor Type, Catalyst, Aging Time, Calcination Temperature | Thin Films, Monolithic Gels, Powders | Doping with other ions and creating composite materials with controlled porosity. researchgate.netbohrium.com |
| Microwave-Assisted | Microwave Power, Irradiation Time, Solvent | Rapid formation of nanocrystals | Accelerating reaction times while maintaining control over crystal properties. nih.gov |
Innovations in In Situ and Operando Characterization Techniques
Understanding the dynamic processes that occur during the synthesis and operation of this compound-based materials is crucial for their optimization. In situ (in the original place) and operando (in working conditions) characterization techniques provide real-time insights into these processes, which is a significant leap from traditional ex situ methods that analyze materials before or after a reaction.
Techniques such as in situ X-ray diffraction (XRD) and Raman spectroscopy can monitor the crystallization process of this compound as it happens, providing valuable data on phase transitions and the kinetics of crystal growth. researchgate.net Operando spectroscopy can be used to study the behavior of these materials in a functioning device, for example, by tracking changes in their electronic structure during a catalytic reaction. nih.gov The application of such techniques can reveal the evolution of species over time and under specific conditions. acs.org
Future research will focus on developing and applying more sophisticated multi-modal in situ and operando techniques. Combining, for instance, cryogenic scanning transmission electron microscopy (cryo-STEM) with spectroscopic methods could provide a comprehensive picture of the structural, chemical, and electronic changes that this compound undergoes during its formation and use. oup.com This detailed understanding is essential for rationally designing more efficient and stable materials.
Rational Design of this compound-Based Hybrid Materials
The creation of hybrid materials, which combine this compound with other organic or inorganic components, opens up a vast design space for new functionalities. The "rational design" of these materials involves a deep understanding of the interactions at the molecular level to create materials with predetermined properties. nih.gov
One promising area is the development of metal-organic frameworks (MOFs) or coordination polymers that incorporate this compound. acs.orgnih.gov These materials can exhibit unique photoluminescent or magnetic properties arising from the interplay between the erbium ions and the organic linkers. researchgate.net Another approach is the synthesis of composites where this compound is embedded within a matrix, such as silica (B1680970) or a polymer. worldscientific.com These composites can offer enhanced mechanical stability, processability, and new optical properties. researchgate.networldscientific.com
Future research in this area will increasingly rely on computational modeling, such as Density Functional Theory (DFT), to predict the structures and properties of new hybrid materials before they are synthesized. nih.gov This predictive capability will accelerate the discovery of materials with tailored optical, electronic, and catalytic properties for applications in areas like sensing, optical amplification, and catalysis. worldscientific.com
Exploration of Defect Chemistry and Non-Stoichiometry
The properties of crystalline materials like this compound are often dictated not just by their ideal crystal structure, but also by the presence of defects. These defects can include vacancies (missing atoms), interstitials (extra atoms in the lattice), and substitutions (one type of atom replacing another). mdpi.com Non-stoichiometry refers to compounds where the elemental proportions cannot be represented by small integers.
The controlled introduction of defects, a practice known as "defect engineering," is a powerful tool for tuning the electronic and optical properties of materials. nih.govrsc.org For example, creating specific point defects in erbium-containing nanoparticles has been shown to enhance their quantum coherence, a key property for quantum technologies. nih.gov Similarly, the non-stoichiometric nature of some rare-earth compounds can be exploited to improve their catalytic activity. acs.org
Future research will focus on developing a deeper understanding of the relationship between specific types of defects in this compound and its functional properties. This will involve the use of advanced characterization techniques, such as high-resolution transmission electron microscopy, to identify and characterize defects at the atomic scale. iaea.org This knowledge will enable the deliberate engineering of defects to create materials with optimized performance for applications in lighting, catalysis, and quantum information science.
Environmental Sustainability and Resource Efficiency in Erbium(III) Compound Chemistry
As the use of rare-earth elements like erbium grows, so do concerns about the environmental impact of their extraction and processing. The principles of green and sustainable chemistry are becoming increasingly important in this context. unep.orgresearchgate.net
Future research in this area will focus on several key aspects. First is the development of more environmentally friendly synthesis methods for Erbium(III) sulfate and other erbium compounds. This includes using less hazardous reagents, reducing energy consumption, and minimizing waste generation. unep.org Second is the improvement of resource efficiency, which involves maximizing the use of erbium resources and developing effective recycling methods for erbium-containing materials. acs.org The transition to a green economy emphasizes enhancing resource efficiency and reducing pollution. mped.gov.eg
Q & A
Q. How can Erbium(III) sulfate hydrate be synthesized with high purity for reproducible experimental outcomes?
Methodological Answer: this compound is typically synthesized via coprecipitation by reacting Er³⁺ salts (e.g., ErCl₃·xH₂O) with sulfate sources (e.g., H₂SO₄ or Na₂SO₄) in aqueous media. To ensure high purity (>99.9% REO):
- Use ultra-dry ErCl₃·xH₂O (99.995% purity, anhydrous basis) to minimize impurities like Ca²⁺ or Fe³⁺ .
- Control pH (3–5) and temperature (60–80°C) during precipitation to avoid hydrolysis of Er³⁺ and co-precipitation of hydroxides .
- Characterize the product using XRD to confirm the crystalline phase (e.g., octahydrate, Er₂(SO₄)₃·8H₂O) and ICP-MS for trace metal analysis .
Q. What characterization techniques are critical to confirm the hydration state and structural integrity of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Quantify water content by mass loss between 30–300°C. For Er₂(SO₄)₃·8H₂O, expect ~18.7% mass loss corresponding to 8 H₂O molecules .
- XRD: Compare diffraction patterns with reference data (e.g., JCPDS 24-1283 for octahydrate) to verify crystallinity and phase purity .
- FTIR: Identify sulfate group vibrations (ν₃(SO₄²⁻) at 1100–1200 cm⁻¹) and O-H stretching (3400–3600 cm⁻¹) for hydration .
Q. How does solubility in aqueous and organic solvents impact experimental design for this compound?
Methodological Answer: Er₂(SO₄)₃·8H₂O is highly soluble in water (16.00 g/100 mL at 20°C) but insoluble in ethanol or acetone. Key considerations:
- Use deionized water (18.2 MΩ resistivity) to prepare stock solutions, avoiding hydrolysis at elevated temperatures .
- For non-aqueous synthesis (e.g., sol-gel methods), dissolve Er₂(SO₄)₃·8H₂O in acidic media (pH <2) to stabilize Er³⁺ ions .
Advanced Research Questions
Q. How can this compound be integrated into upconversion nanomaterials, and what parameters optimize luminescence efficiency?
Methodological Answer: Er³⁺ ions in Er₂(SO₄)₃·xH₂O act as luminescent centers in NaYF₄:Yb³⁺/Er³⁺ upconversion nanoparticles (UCNPs):
- Co-doping: Combine Er₂(SO₄)₃·8H₂O with Yb³⁺ salts (e.g., Yb(OAc)₃·xH₂O) at 2% Er³⁺ and 20% Yb³⁺ molar ratios to maximize 980 nm → 550/660 nm conversion .
- Surface passivation: Coat UCNPs with SiO₂ shells via TEOS hydrolysis to reduce surface quenching .
- Lifetime analysis: Use time-resolved spectroscopy to assess radiative/non-radiative decay pathways .
Q. What structural insights can be gained from this compound in hybrid inorganic-organic frameworks?
Methodological Answer: Er³⁺ in sulfate hydrates forms coordination polymers with organic ligands (e.g., oxalate or acetate):
Q. How do hydration state variations (e.g., octahydrate vs. decahydrate) affect the thermal stability and reactivity of Erbium(III) sulfate?
Methodological Answer:
- Hydration-dependent stability: Octahydrate (Er₂(SO₄)₃·8H₂O) decomposes at 300°C to anhydrous Er₂(SO₄)₃, while decahydrate (Er₂(SO₄)₃·10H₂O) loses water at lower temperatures (80–120°C), altering reactivity in solid-state syntheses .
- Kinetic studies: Use isothermal TGA to model dehydration activation energies (Eₐ ~50–70 kJ/mol) .
- Reactivity in catalysis: Anhydrous Er₂(SO₄)₃ exhibits higher Lewis acidity for organic transformations (e.g., esterification) due to exposed Er³⁺ sites .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility values for Erbium(III) sulfate hydrates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
